molecular formula C18H24ClNO3 B4449742 1-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride

1-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride

Cat. No.: B4449742
M. Wt: 337.8 g/mol
InChI Key: MYZCFHACHLPMSD-UHFFFAOYSA-N
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Description

1-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 1-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the aromatic components, followed by the introduction of the aliphatic side chain. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.

Chemical Reactions Analysis

1-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

    1-Methoxy-3-phenylamino-propan-2-ol: This compound has a similar structure but lacks the additional aromatic methoxy group.

    3-Methoxy-4-phenylmethoxybenzylamine: This compound has a similar aromatic structure but differs in the aliphatic side chain

Properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-14(20)11-19-12-16-8-9-17(18(10-16)21-2)22-13-15-6-4-3-5-7-15;/h3-10,14,19-20H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZCFHACHLPMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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